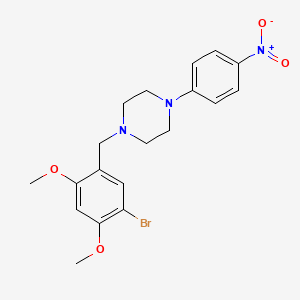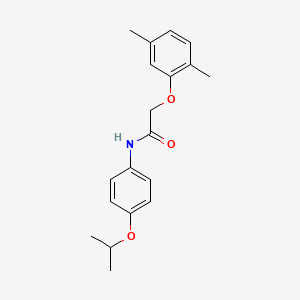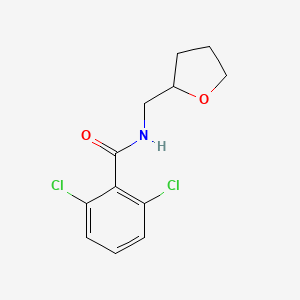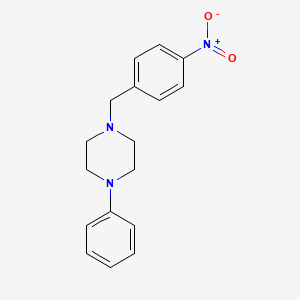
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine involves the inhibition of various cellular processes. In cancer cells, this compound inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell growth and survival. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorders, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.
Biochemical and Physiological Effects:
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-κB (NF-κB). In neurological disorders, this compound has been shown to increase the expression of BDNF, which promotes neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its ability to inhibit various cellular processes, making it a promising compound for therapeutic applications. However, one limitation is that the compound may have off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific cellular pathways. Additionally, research could focus on developing more potent analogs of this compound with fewer off-target effects.
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine has shown promise in various scientific research applications, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various cellular processes, and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, there are also limitations to consider. Future research could focus on its potential as a therapeutic agent and developing more potent analogs with fewer off-target effects.
Synthesemethoden
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 4-nitroaniline in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through purification by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine has shown potential in various scientific research applications. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-26-18-12-19(27-2)17(20)11-14(18)13-21-7-9-22(10-8-21)15-3-5-16(6-4-15)23(24)25/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLALFYWUCNQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)




![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)
